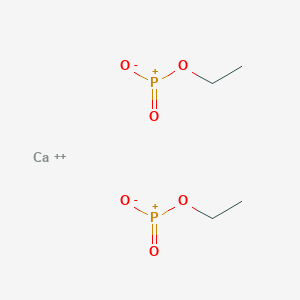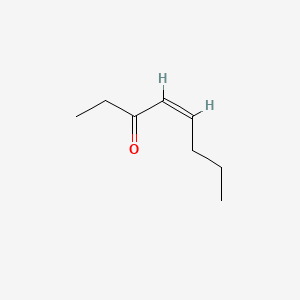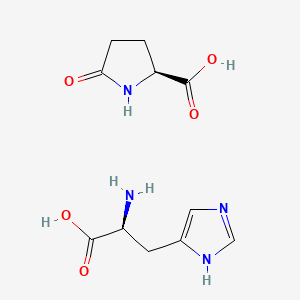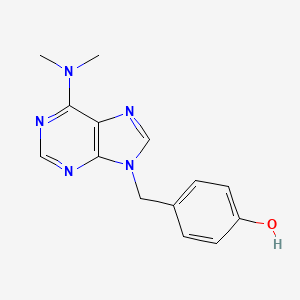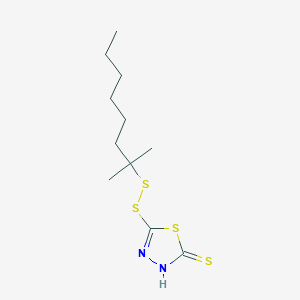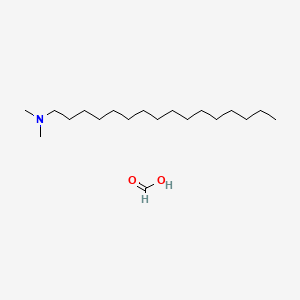
N,N-dimethylhexadecan-1-amine;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylhexadecan-1-amine;formic acid is a chemical compound with the molecular formula C19H41NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a long hydrocarbon chain and a dimethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylhexadecan-1-amine;formic acid typically involves the reaction of hexadecan-1-amine with dimethylamine in the presence of formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve refluxing the reactants in a suitable solvent, such as ethanol, at elevated temperatures for an extended period .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylhexadecan-1-amine;formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can undergo substitution reactions, where the dimethylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dimethylhexadecan-1-amine;formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is used in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the production of detergents, cosmetics, and other personal care products
Mechanism of Action
The mechanism of action of N,N-dimethylhexadecan-1-amine;formic acid involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylhexadecylamine: Similar in structure but lacks the formic acid component.
Hexadecylamine: Contains a primary amine group instead of a dimethylamine group.
N,N-dimethyldodecan-1-amine: Shorter hydrocarbon chain compared to N,N-dimethylhexadecan-1-amine.
Uniqueness
N,N-dimethylhexadecan-1-amine;formic acid is unique due to its combination of a long hydrocarbon chain, a dimethylamine group, and formic acid. This unique structure imparts specific properties, such as enhanced amphiphilicity and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
128023-59-6 |
|---|---|
Molecular Formula |
C18H39N.CH2O2 C19H41NO2 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N,N-dimethylhexadecan-1-amine;formic acid |
InChI |
InChI=1S/C18H39N.CH2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;2-1-3/h4-18H2,1-3H3;1H,(H,2,3) |
InChI Key |
YHLGXPMEHMBUHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)C.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


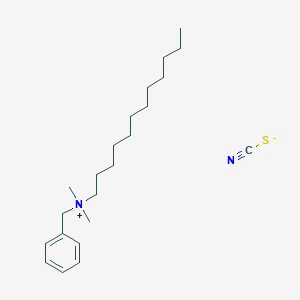

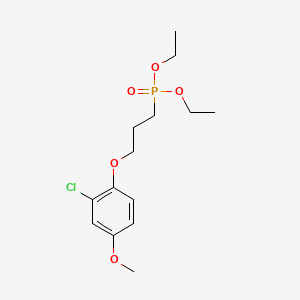
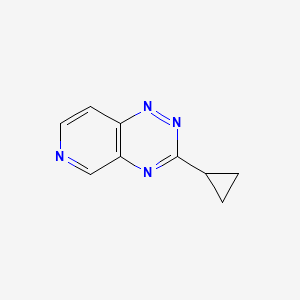
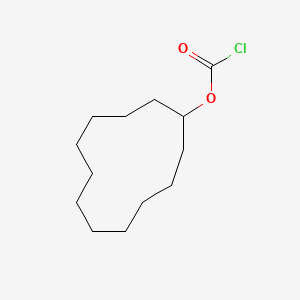
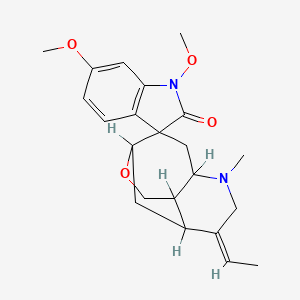
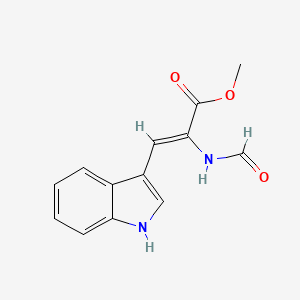
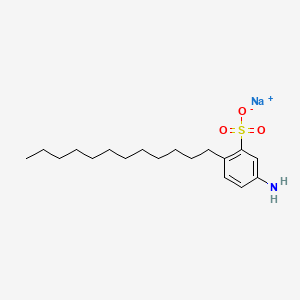
![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
